2,6-Dibromoantraceno

Descripción general

Descripción

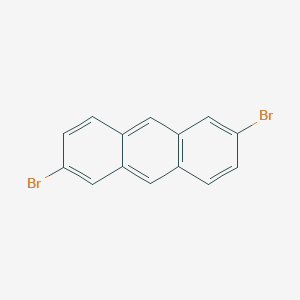

2,6-Dibromoanthracene is an organic compound with the chemical formula C14H8Br2. It is a derivative of anthracene, where two bromine atoms are substituted at the 2 and 6 positions on the anthracene ring. This compound is known for its distinctive light yellow crystalline appearance and is used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

2,6-Dibromoanthracene has several applications in scientific research:

Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its favorable electronic properties.

Photophysical Studies: The compound is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the design of organic light-emitting diodes (OLEDs).

Material Science: It serves as a precursor for the synthesis of various functional materials, including dyes and pigments.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mecanismo De Acción

Target of Action

2,6-Dibromoanthracene is primarily used as a catalyst in organic synthesis processes . It is also used in the preparation of dyes and photosensitive materials . The primary targets of 2,6-Dibromoanthracene are the molecules involved in these processes.

Mode of Action

The mode of action of 2,6-Dibromoanthracene involves its interaction with other molecules in the organic synthesis process. For instance, it has been reported that 2,6-Dibromoanthracene can react with 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dibromoanthracene are those involved in the synthesis of organic compounds, dyes, and photosensitive materials. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of new compounds .

Result of Action

The result of 2,6-Dibromoanthracene’s action is the production of new compounds through organic synthesis. For example, it has been used to produce anthracenone-furans from 2,3-dibromonaphthoquinones and phenylbenzofurans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dibromoanthracene can be synthesized through the bromination of anthracene. The reaction typically involves the use of bromine in an appropriate solvent, such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of 2,6-Dibromoanthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

Reduction Reactions: Reduction of 2,6-Dibromoanthracene can lead to the formation of anthracene or other reduced derivatives.

Major Products Formed:

Substitution Products: Various substituted anthracenes depending on the nucleophile used.

Oxidation Products: Anthraquinone derivatives.

Reduction Products: Reduced anthracene derivatives.

Comparación Con Compuestos Similares

- 1,2-Dibromoanthracene

- 1,4-Dibromoanthracene

- 1,5-Dibromoanthracene

- 1,8-Dibromoanthracene

- 9,10-Dibromoanthracene

Comparison: 2,6-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and physical properties. Compared to other dibromoanthracenes, 2,6-Dibromoanthracene exhibits distinct electronic properties that make it particularly useful in organic electronics and photophysical applications .

Actividad Biológica

2,6-Dibromoanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article provides a comprehensive overview of the biological activity of 2,6-dibromoanthracene, including its synthesis, photochemical behavior, and potential applications in medicine and environmental science.

Molecular Structure and Characteristics

- Chemical Formula : C₁₄H₈Br₂

- Molecular Weight : 366.01 g/mol

- CAS Number : 186517-01-1

- Appearance : Yellow/brown powder

- Melting Point : Approximately 290 °C

The compound features bromine substituents at the 2 and 6 positions of the anthracene ring, which significantly influence its reactivity and biological interactions.

2,6-Dibromoanthracene exhibits notable photochemical behavior when exposed to ultraviolet (UV) light. Research indicates that it can undergo photochemical reactions leading to the formation of reactive intermediates that may induce lipid peroxidation. A study demonstrated that upon UVA irradiation, 2,6-dibromoanthracene induced lipid peroxidation in the presence of methyl linoleate, suggesting potential harmful effects on cellular membranes and implications for human health .

Supramolecular Chemistry Applications

The compound has been utilized in supramolecular chemistry to achieve regioselective photochemical reactions. A study highlighted the use of 2,6-dibromoanthracene in a supramolecular templating strategy that facilitated photochemical cycloaddition reactions with high regio- and stereoselectivity . This property is particularly valuable for synthesizing complex organic molecules with specific functional groups.

1. Lipid Peroxidation Induction

A significant study investigated the effects of various halogenated PAHs, including 2,6-dibromoanthracene, on lipid peroxidation. The findings indicated that exposure to UV light led to varying degrees of lipid peroxidation across different compounds, with implications for their toxicity and environmental persistence .

2. Synthesis of Functionalized Derivatives

Research has also focused on synthesizing functionalized derivatives of 2,6-dibromoanthracene for use in organic electronics and photonics. For example, derivatives have been developed for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging . These derivatives exhibit enhanced electronic properties due to the extended conjugation provided by the anthracene core.

Comparative Analysis of Biological Activity

| Compound | Lipid Peroxidation Induction | Photochemical Reactivity | Application Area |

|---|---|---|---|

| 2,6-Dibromoanthracene | High | Significant | Environmental Toxicology |

| 9,10-Dibromoanthracene | Moderate | High | Organic Electronics |

| 1-Bromopyrene | Low | Moderate | Environmental Monitoring |

This table summarizes the biological activity of selected dibrominated anthracenes, highlighting the comparative toxicity and reactivity profiles relevant to environmental science.

Propiedades

IUPAC Name |

2,6-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGLVVFWRNXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622130 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-01-1 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.